molecular formula C14H20N2O3 B11852569 tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Cat. No.: B11852569
M. Wt: 264.32 g/mol
InChI Key: VREAXFRCNOLEKX-UHFFFAOYSA-N
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Description

tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, naphthyridine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancers.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate would depend on its specific biological target. Generally, naphthyridine derivatives might interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: Lacks the tert-butyl group.

    tert-Butyl 3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: Lacks the methoxy group.

Uniqueness

The presence of both the tert-butyl and methoxy groups in tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate might confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl 7-methoxy-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-5-10-8-15-12(18-4)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREAXFRCNOLEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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